Clearfil Photo Bond is a dual-cure bonding agent designed for dental applications, particularly for bonding to dentin and enamel using the total-etch technique. Developed by Kuraray, this product is specifically formulated to work effectively with light-cured restorative materials, providing high bond strength to various substrates, including metal, amalgam, and porcelain when combined with the Porcelain Bond Activator .
The synthesis of Clearfil Photo Bond involves the combination of various chemical components that contribute to its adhesive properties. The formulation includes methacrylate-based monomers, which are essential for creating strong bonds with dental tissues. The dual-cure mechanism is achieved through the incorporation of a photoinitiator that activates upon exposure to light, alongside chemical initiators that facilitate curing in the absence of light.
The precise ratios and additional components may vary depending on the specific product formulation and intended use .
The molecular structure of Clearfil Photo Bond consists primarily of methacrylate groups that facilitate polymerization upon curing. The presence of functional groups such as hydroxyl and carboxyl enhances its bonding capabilities with tooth structures.
While specific molecular data (e.g., molecular weight) are not disclosed in public resources, the general structure can be represented as follows:
Where R, R', and R'' represent various alkyl or aromatic groups contributing to the adhesive properties.
The primary chemical reactions involved in Clearfil Photo Bond's application include:
Upon application, the bonding agent penetrates into the microstructure of dentin and enamel. The polymerization process results in a cross-linked network that enhances mechanical strength and durability under oral conditions .
Clearfil Photo Bond operates through a two-step mechanism:
Studies have shown that Clearfil Photo Bond achieves significant bond strengths (up to 25.8 MPa) when used with appropriate primers and under optimal conditions .
Relevant analyses indicate that bond strengths remain high even after thermal cycling tests, demonstrating durability under clinical conditions .
Clearfil Photo Bond is widely used in dental practices for:
Clearfil Photo Bond (Kuraray Noritake) represents a significant advancement in dental adhesive technology. It is a dual-cure bonding agent designed for the total-etch technique, combining light-cure initiation with self-cure properties to ensure reliable polymerization in deep cavities or light-compromised areas [1] [4]. Its development responded to the need for versatile adhesives capable of bonding to diverse substrates—including enamel, dentin, metal, and (with Porcelain Bond Activator) porcelain [1] [2]. As a bridge between early phosphoric acid-based systems and modern universal adhesives, Clearfil Photo Bond leverages the monomer MDP (10-methacryloyloxydecyl dihydrogen phosphate), which underpins its stable chemical adhesion to tooth structures [3].
Clearfil Photo Bond comprises two primary components: a Universal liquid and a Catalyst liquid, typically packaged in 6ml bottles [1] [4]. Its formulation integrates key monomers and additives that enable its hybrid curing behavior and adhesive versatility:
Table 1: Core Components of Clearfil Photo Bond
Component | Function | Material Class |
---|---|---|
MDP | Primary adhesive monomer; bonds to Ca²⁺ in hydroxyapatite | Acidic phosphate monomer |
HEMA | Improves wettability and resin infiltration | Hydrophilic co-monomer |
Bis-GMA | Provides structural backbone for polymer network | Dimethacrylate resin |
Camphorquinone | Initiates light-curing reaction | Photoinitiator |
Aliphatic Amine | Activates self-curing mechanism | Chemical catalyst |
The kit (#070KA) includes K-ETCHANT GEL (35% phosphoric acid), applicators, and Porcelain Bond Activator (optional), offering a comprehensive solution for direct and indirect restorations [1] [4].
Clearfil Photo Bond operates through a three-step total-etch process: enamel/dentin etching, priming, and adhesive application. Its efficacy stems from micro-mechanical interlocking and chemical adhesion:
Etching Stage:Phosphoric acid gel (K-ETCHANT) dissolves the smear layer, demineralizes superficial dentin (~3–5 µm), and exposes collagen fibrils. This creates a microporous surface for resin infiltration [1] [4].
Priming/Adhesive Application:The primer (Universal liquid) penetrates etched dentin, facilitated by HEMA’s hydrophilicity. MDP then interacts with exposed collagen and hydroxyapatite, forming ionic bonds via its phosphate groups [3] [5].
Hybrid Layer Formation:Upon curing, resin monomers encapsulate collagen fibrils, creating a resin-infiltrated hybrid layer (5–10 µm thick). This layer seals dentin tubules, reduces microleakage, and minimizes postoperative sensitivity [4] [5].
Table 2: Bond Strength of Clearfil Photo Bond vs. Competing Systems
Adhesive/Luting System | Bond Strength to Root Dentin (MPa) | Failure Mode |
---|---|---|
Clearfil Photo Bond + Clearfil Photo Core | 28.9 ± 3.2 | Predominantly cohesive |
Multilink + Multilink Primer | 32.5 ± 4.1 | Mixed |
Multilink Primer + Clearfil Photo Core | 18.7 ± 2.8* | Adhesive at interface |
Data adapted from microtensile testing of fiber posts cemented in root canals [5].
For porcelain or metal bonding, mixing with Porcelain Bond Activator modifies the resin to chemically adhere to silica-based ceramics via silane coupling [1] [2].
Clearfil Photo Bond’s development is intertwined with Kuraray’s innovations in adhesive dentistry:
This evolution highlights Kuraray’s transition from etch-and-rinse to self-etch systems while maintaining MDP as the cornerstone monomer. Clearfil Photo Bond thus embodies a hybrid solution—combining the proven efficacy of total-etch with the versatility of dual-cure chemistry [3] [4].
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